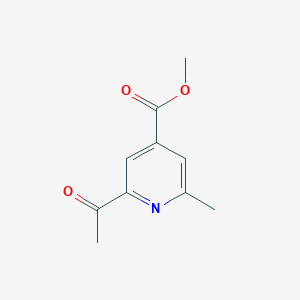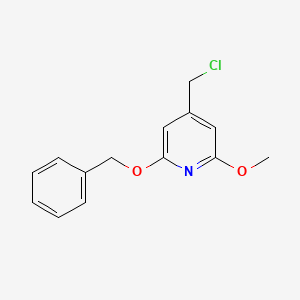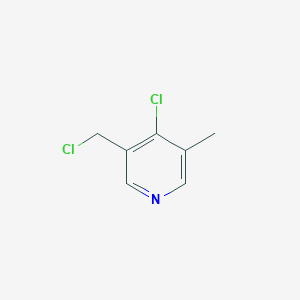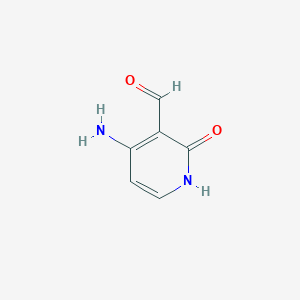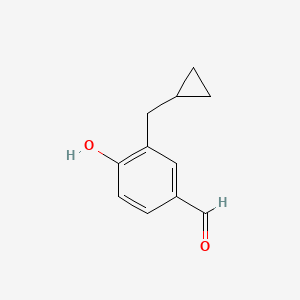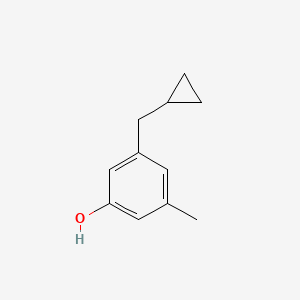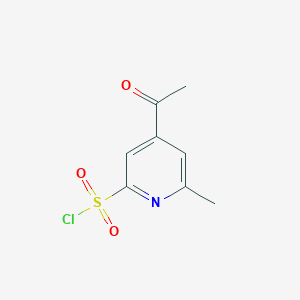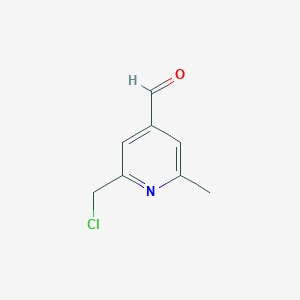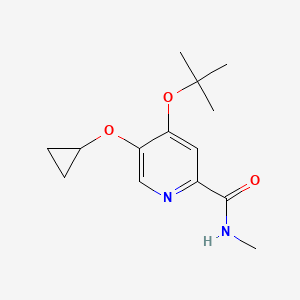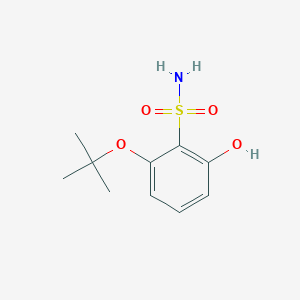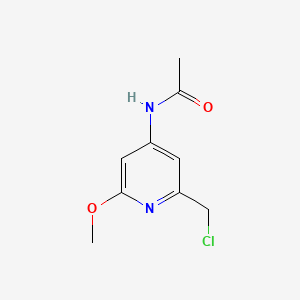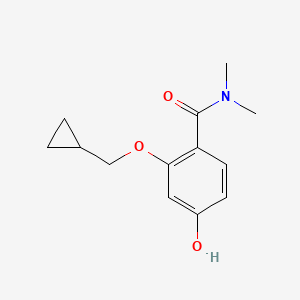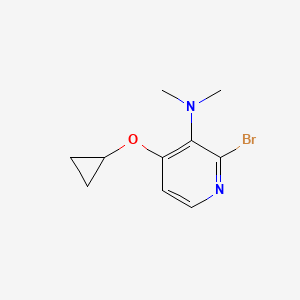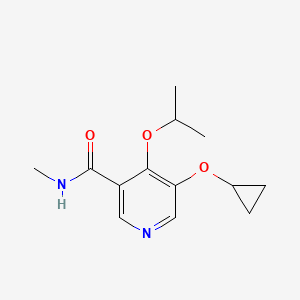
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O3. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of cyclopropyl alcohol with isopropyl alcohol in the presence of a base to form the corresponding ethers. These ethers are then reacted with nicotinic acid derivatives under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nicotinamide ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymatic activities and influence cellular processes through its interaction with nicotinamide receptors .
Comparison with Similar Compounds
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide can be compared with similar compounds such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but differs in the substitution pattern on the nicotinamide ring.
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide: Another similar compound with variations in the positioning of the cyclopropoxy and isopropyl groups.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-12-10(13(16)14-3)6-15-7-11(12)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
WGXWHHVRZPTUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


